

Unveiling the Three-Dimensional Architecture of 2-Hydrazinobenzothiazole: A Crystallographic Guide

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Compound of Interest

Compound Name: 2-Hydrazinobenzothiazole

Cat. No.: B1674376

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure analysis of **2-hydrazinobenzothiazole**, a heterocyclic compound of significant interest in medicinal chemistry. Through a detailed exploration of its three-dimensional arrangement, intermolecular interactions, and the experimental protocols used for its characterization, this guide offers valuable insights for researchers engaged in drug design and development.

Crystal Structure and Crystallographic Data

The crystal structure of **2-hydrazinobenzothiazole** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/n$. The asymmetric unit contains one molecule of **2-hydrazinobenzothiazole**. The benzothiazole ring system is essentially planar.

Quantitative crystallographic data is summarized in the table below for easy reference and comparison.

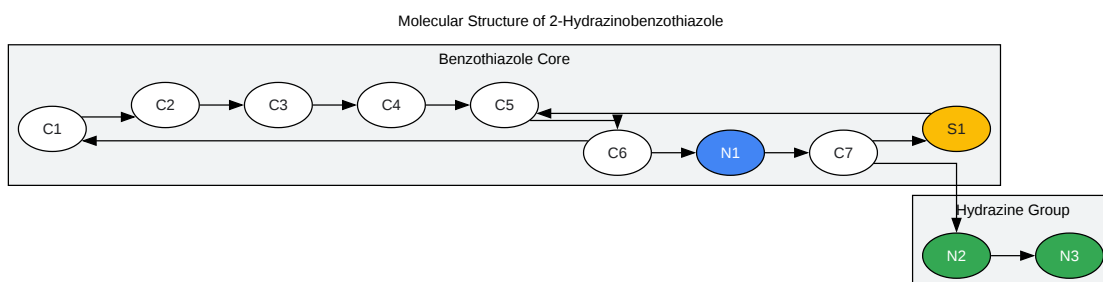
Parameter	Value
Empirical Formula	C ₇ H ₇ N ₃ S
Formula Weight	165.22
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	10.842(9)[1]
b (Å)	5.750(7)[1]
c (Å)	12.964(6)[1]
α (°)	90
β (°)	110.13(6)[1]
γ (°)	90
Volume (Å ³)	758.8(11)[1]
Z	4[1]
Calculated Density (Mg/m ³)	1.446[1]
F(000)	344[1]
Radiation	MoKα (λ = 0.71073 Å)[1]
Final R indices [I > 2σ(I)]	R1 = 0.060, wR2 = 0.155[1]
Goodness-of-fit on F ²	1.038[1]

Molecular Structure and Intermolecular Interactions

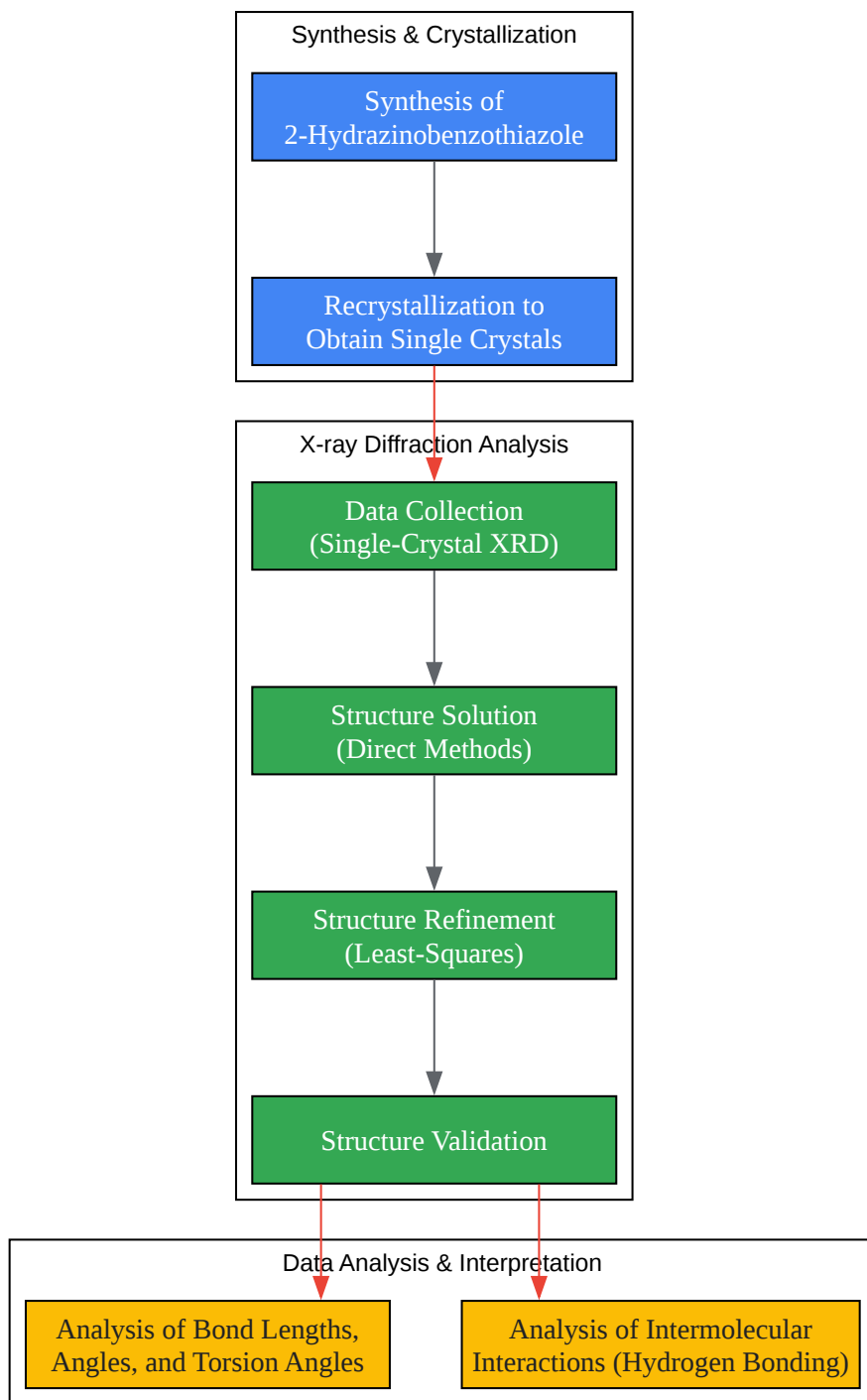
The molecular structure of **2-hydrazinobenzothiazole** consists of a bicyclic benzothiazole core substituted with a hydrazine group at the 2-position. The planarity of the benzothiazole moiety is a key structural feature.

A significant aspect of the crystal packing is the presence of intermolecular hydrogen bonds. The crystal structure is stabilized by N-H...N hydrogen bonds, where the hydrazine nitrogen

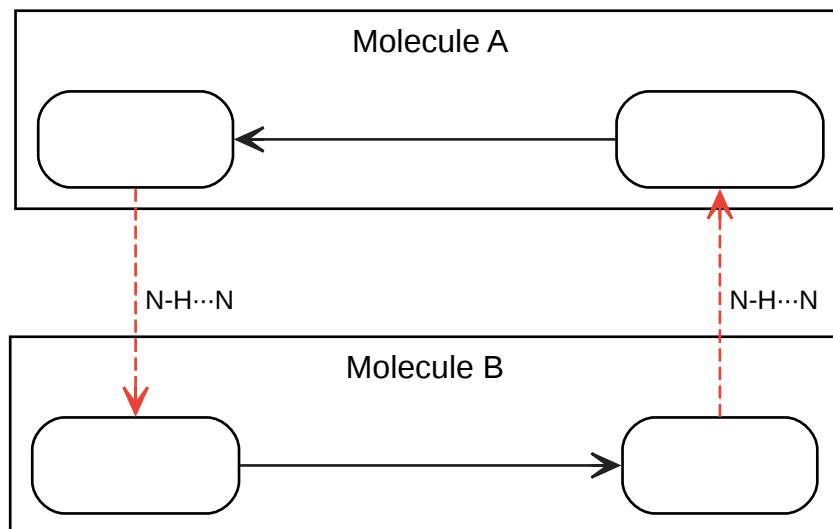
atoms act as donors and the thiazole nitrogen atom acts as an acceptor.[1][2] These interactions link the molecules into a cohesive three-dimensional network. Specifically, molecules are linked by N—H···N hydrogen bonds, generating sheets in the (001) plane.[3]



Crystal Structure Analysis Workflow



Intermolecular Hydrogen Bonding in 2-Hydrazinobenzothiazole



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